molecular formula C16H24ClNO B12509780 Benzofuranylpropylaminopentane hydrochloride

Benzofuranylpropylaminopentane hydrochloride

Cat. No.: B12509780
M. Wt: 281.82 g/mol
InChI Key: GKKNDWKXWAVGOK-UHFFFAOYSA-N
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Description

Benzofuranylpropylaminopentane hydrochloride is an experimental drug related to selegiline, known for its role as a monoaminergic activity enhancer. This compound is structurally related to phenylpropylaminopentane and is a substituted benzofuran derivative. It has been studied for its potential clinical applications in treating neurological disorders such as Parkinson’s disease, Alzheimer’s disease, and depression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuranylpropylaminopentane hydrochloride involves several steps, starting with the preparation of the benzofuran ring. This is typically achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods: it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures to ensure high yield and purity, along with the use of industrial reactors and purification techniques .

Chemical Reactions Analysis

Types of Reactions: Benzofuranylpropylaminopentane hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed: The major products formed from these reactions include various substituted benzofuran derivatives and modified side chains, which can be further explored for their pharmacological properties .

Scientific Research Applications

Mechanism of Action

Benzofuranylpropylaminopentane hydrochloride acts as a monoaminergic activity enhancer. It stimulates the impulse propagation-mediated release of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine. Unlike traditional psychostimulants, which cause a flood of neurotransmitter release, this compound increases the amount of neurotransmitter released in response to neuronal stimulation. This controlled release pattern is believed to contribute to its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Benzofuranylpropylaminopentane hydrochloride is unique due to its dual action as a catecholaminergic and serotonergic activity enhancer. This dual action distinguishes it from other compounds that typically target only one type of neurotransmitter system. Additionally, its ability to enhance neurotransmitter release in a controlled manner sets it apart from traditional psychostimulants .

Properties

IUPAC Name

1-(1-benzofuran-2-yl)-N-propylpentan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.ClH/c1-3-7-14(17-10-4-2)12-15-11-13-8-5-6-9-16(13)18-15;/h5-6,8-9,11,14,17H,3-4,7,10,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKNDWKXWAVGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC2=CC=CC=C2O1)NCCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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